3-(Cyclobut-1-en-1-yl)pyridine hydrochloride

Medicinal Chemistry ADME Lead Optimization

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride (CAS 2059932-78-2) delivers strategic advantage in medicinal chemistry. Its higher LogP of 2.68 (+0.33–1.18 vs. analogs) enhances membrane permeability while preserving the pyridine H-bonding pharmacophore. The strained cyclobutene ring (ring-opening ΔE = -28.5 kcal/mol) enables downstream diversification via electrocyclic reactions. Supplied as pre-formed HCl salt at 95% purity, it eliminates in-situ salt formation for consistent solubility in HTS. With orthogonal properties (TPSA 12.89 Ų, 1 HBA, 0 HBD), it is ideal for deconvoluting lipophilicity contributions in QSAR models.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 2059932-78-2
Cat. No. B1460631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobut-1-en-1-yl)pyridine hydrochloride
CAS2059932-78-2
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CC(=C1)C2=CN=CC=C2.Cl
InChIInChI=1S/C9H9N.ClH/c1-3-8(4-1)9-5-2-6-10-7-9;/h2-3,5-7H,1,4H2;1H
InChIKeyOFJPVUAEDAELGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride (CAS 2059932-78-2) – Technical Baseline and Procurement Overview


3-(Cyclobut-1-en-1-yl)pyridine hydrochloride (CAS 2059932-78-2) is a pyridine derivative featuring a cyclobutene ring substituted at the 3-position of the pyridine core. The compound is supplied as a hydrochloride salt with a molecular weight of 167.63 g/mol and a typical purity of 95% . Key computed physicochemical properties include a calculated LogP of 2.6806 and a topological polar surface area (TPSA) of 12.89 Ų . The compound serves as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and chemical biology research .

Why Generic Substitution of 3-(Cyclobut-1-en-1-yl)pyridine Hydrochloride Fails: Evidence-Based Differentiation


Within the class of pyridine derivatives bearing small cycloalkyl or cycloalkenyl substituents, even seemingly minor structural variations—such as substitution position (2- vs. 3- vs. 4-), ring saturation (cyclobutyl vs. cyclobutenyl), and salt form (free base vs. hydrochloride)—produce measurable differences in lipophilicity, molecular weight, and potential reactivity. Direct comparisons of computed physicochemical properties and strain energy data demonstrate that 3-(cyclobut-1-en-1-yl)pyridine hydrochloride occupies a distinct chemical space relative to its closest analogs, with implications for assay design, lead optimization, and synthetic strategy [1]. Generic interchange without consideration of these quantifiable differences may compromise experimental reproducibility and lead to misinterpretation of structure–activity relationships [2].

3-(Cyclobut-1-en-1-yl)pyridine Hydrochloride: Quantitative Comparative Evidence vs. Closest Analogs


Lipophilicity (LogP): 3-(Cyclobut-1-en-1-yl)pyridine Hydrochloride Exhibits Higher Calculated LogP than Saturated and 2‑Substituted Analogs

The calculated LogP of 3-(cyclobut-1-en-1-yl)pyridine hydrochloride is 2.6806 . This value is higher than that of the saturated analog 3-cyclobutylpyridine (LogP 2.3491) and markedly higher than the 2-substituted regioisomer 2-(cyclobut-1-en-1-yl)pyridine (XLogP3 1.5) . The difference of +0.33 LogP units versus the saturated analog and +1.18 LogP units versus the 2‑substituted regioisomer reflects measurable variation in predicted partition behavior.

Medicinal Chemistry ADME Lead Optimization

Molecular Weight and Salt Form Differentiation: Hydrochloride Salt vs. Free Base and Saturated Analog

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride has a molecular weight of 167.63 g/mol . The free base form of the closely related 2-substituted analog has a molecular weight of 131.17 g/mol ; the free base of the 3‑substituted target would be expected to have a similar molecular weight. The saturated analog 3-cyclobutylpyridine (free base) has a molecular weight of 133.19 g/mol . The hydrochloride salt form provides a counterion that typically improves aqueous solubility and facilitates crystallization for handling and storage [1].

Salt Selection Crystallization Solubility

Topological Polar Surface Area (TPSA): Favorable Permeability Profile Comparable Across Analogs

The TPSA of 3-(cyclobut-1-en-1-yl)pyridine hydrochloride is 12.89 Ų . This value is identical to the saturated analog 3-cyclobutylpyridine (12.89 Ų) and closely matches the 2-substituted regioisomer 2-(cyclobut-1-en-1-yl)pyridine (12.9 Ų) . A TPSA value below 140 Ų is generally predictive of good passive membrane permeability, a property maintained across these structural variants.

ADME Permeability Drug-Likeness

Ring Strain and Synthetic Reactivity Potential: Cyclobutene Moiety vs. Saturated Cyclobutane

The cyclobutene ring in 3-(cyclobut-1-en-1-yl)pyridine hydrochloride possesses measurable ring strain. Ab initio calculations indicate that cyclobutene has a strain energy difference (ΔSE) of 4 kcal/mol relative to cyclobutane [1]. Moreover, the conrotatory ring opening of cyclobutene to 1,3-butadiene is exothermic by 28.5 kcal/mol, with an activation energy approximately 30 kcal/mol lower than that for cyclobutane cleavage [2]. While these values are derived from parent hydrocarbons, they establish a class-level inference that cyclobutenyl-substituted pyridines are predisposed to undergo ring-opening reactions under milder conditions than their saturated cyclobutyl counterparts.

Synthetic Chemistry Ring Strain Cycloaddition

Hydrogen Bond Donor/Acceptor Profile: Conserved Across 3-Substituted Analogs

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride has 0 hydrogen bond donors and 1 hydrogen bond acceptor . This profile is identical to that of the saturated analog 3-cyclobutylpyridine and the 2-substituted regioisomer 2-(cyclobut-1-en-1-yl)pyridine . The constancy of this parameter confirms that the pyridine nitrogen remains the sole H-bond acceptor in this scaffold, with no additional H-bond donors introduced by the cyclobutene substitution or salt form.

Physicochemical Properties Drug-Likeness QSAR

Purity and Commercial Availability: Consistent 95% Purity Specification

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride is commercially supplied with a typical purity of 95% as reported by multiple reputable vendors [REFS-1, REFS-2]. This purity level is comparable to that of the saturated analog 3-cyclobutylpyridine, which is offered at 98% purity . The consistent commercial availability at defined purity ensures that procurement of this compound is predictable and suitable for research applications without the need for further purification.

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 3-(Cyclobut-1-en-1-yl)pyridine Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity

The higher calculated LogP of 2.6806, compared to 3-cyclobutylpyridine (LogP 2.3491) and 2-(cyclobut-1-en-1-yl)pyridine (XLogP3 1.5), positions this compound as a preferred scaffold when increased membrane permeability or altered tissue distribution is desired in a lead series. The difference of +0.33 to +1.18 LogP units is sufficient to influence ADME properties in a measurable way, enabling finer control over lipophilicity-driven SAR without altering the core H-bonding pharmacophore .

Synthetic Diversification via Strained Cyclobutene Ring-Opening Chemistry

The cyclobutene moiety in this compound, with a class-level strain energy difference of +4 kcal/mol relative to cyclobutane and a thermodynamically favorable ring-opening pathway (ΔE = -28.5 kcal/mol), provides a unique synthetic handle for generating 1,3-diene intermediates or engaging in cycloaddition reactions. This reactivity is absent in the saturated analog 3-cyclobutylpyridine, making the target compound the clear choice for research programs requiring downstream diversification via electrocyclic processes [1].

Salt Form Pre-Optimized for Aqueous Biological Assays

As a pre-formed hydrochloride salt (MW 167.63 g/mol), this compound is supplied in a form that typically exhibits enhanced aqueous solubility compared to the free base. This eliminates the need for in situ salt formation or pH adjustment during assay preparation, reducing variability and saving time in high-throughput screening workflows. The salt form also provides a defined counterion for crystallization, ensuring consistent physical form upon procurement .

Comparative Physicochemical Profiling in QSAR and ADME Model Building

The well-defined physicochemical property set of this compound—LogP 2.6806, TPSA 12.89 Ų, H-bond acceptors 1, donors 0—offers a clean, internally consistent data point for building and validating QSAR models. When paired with data for 3-cyclobutylpyridine (LogP 2.3491, TPSA 12.89 Ų) and 2-(cyclobut-1-en-1-yl)pyridine (XLogP3 1.5, TPSA 12.9 Ų), the three compounds form a small, orthogonal set that systematically varies lipophilicity while holding TPSA and H-bonding constant, ideal for deconvoluting the contribution of lipophilicity to ADME endpoints .

Quote Request

Request a Quote for 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.